molecular formula C12H15NO2 B3246339 tert-Butyl (phenylmethylene)carbamate CAS No. 177896-09-2

tert-Butyl (phenylmethylene)carbamate

Cat. No.: B3246339
CAS No.: 177896-09-2
M. Wt: 205.25 g/mol
InChI Key: XFRQMBFCAKTYIV-UKTHLTGXSA-N
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Description

tert-Butyl (phenylmethylene)carbamate is a carbamate derivative characterized by a tert-butyl group and a phenylmethylene moiety. Carbamates of this class are frequently utilized as intermediates in organic synthesis, particularly in pharmaceutical research for the protection of amine groups during multi-step reactions. The tert-butyl group enhances steric bulk, improving stability under acidic conditions, while the phenylmethylene substituent may influence electronic properties and reactivity .

Properties

IUPAC Name

tert-butyl (NE)-N-benzylidenecarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQMBFCAKTYIV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150884-50-7
Record name tert-Butyl (phenylmethylene)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl (phenylmethylene)carbamate is a carbamate derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which enables it to interact with biological systems effectively. The biological activity of this compound has been investigated in several studies, revealing its potential applications in drug development and enzyme inhibition.

  • Molecular Formula : C12H15NO2
  • Molar Mass : 219.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a phenylmethylene moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to act as an inhibitor of various enzymes. The carbamate group allows for hydrogen bonding and electrostatic interactions with active sites on enzymes, modulating their activity. This mechanism can lead to significant biological effects, including the inhibition of amyloid beta peptide aggregation, which is relevant in neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative processes:

  • β-Secretase Inhibition : This compound has been shown to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein and subsequent formation of amyloid plaques.
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound could protect astrocytes from apoptosis induced by amyloid beta 1-42. The compound reduced levels of TNF-α and free radicals, suggesting a neuroprotective effect against oxidative stress .
  • In Vivo Studies : In models mimicking Alzheimer's disease, the compound showed a moderate effect on reducing amyloid plaque formation compared to standard treatments like galantamine. However, the overall efficacy was limited due to bioavailability issues in the brain .

Research Findings Overview

Study FocusKey Findings
Inhibition of β-Secretase IC50 = 15.4 nM; significant reduction in amyloid beta aggregation at 100 μM concentration .
Acetylcholinesterase Activity K_i = 0.17 μM; enhances cholinergic signaling .
Astrocyte Protection Reduced TNF-α and oxidative stress markers in vitro .
In Vivo Efficacy Moderate reduction in Aβ plaques; less effective than galantamine .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and properties of tert-Butyl (phenylmethylene)carbamate and related compounds:

Compound Name Substituents/Modifications Key Features Safety Profile
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidinyl ring with fluoro, hydroxy, and methyl groups Likely bioactive due to pyrimidine core; limited physicochemical data available Acute toxicity noted; requires PPE
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl amino group with methoxy substituent Designed for stereoselective synthesis; used in drug intermediates No direct hazard data
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl and hydroxypropan-2-yl chain High purity for R&D no significant hazards reported Non-hazardous; minimal precautions
This compound Phenylmethylene group Presumed stability from tert-butyl; potential for catalytic applications Data not available

Q & A

Q. How to ensure regulatory compliance in multi-institutional studies involving this compound?

  • Methodological Answer : Align with OSHA Hazard Communication Standard (HCS 2012) and IARC guidelines. Maintain SDS documentation (Sections 8–11) for hazard identification, exposure controls, and disposal protocols. Train personnel in Globally Harmonized System (GHS) labeling and emergency response procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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